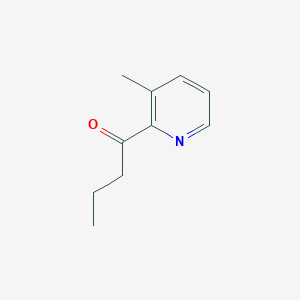
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate, commonly referred to as ETPTC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, which means it consists of a ring structure of both carbon and nitrogen atoms, and it is a member of the triazole family. ETPTC has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a ligand in coordination chemistry, its potential to inhibit certain enzymes, and its potential to act as a catalyst in certain reactions.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a versatile precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their similarity to purine bases like adenine and guanine, which are crucial components of DNA and RNA . The compound can undergo various chemical reactions to form new heterocycles that have potential biomedical applications.
Biomedical Applications
The biomedical applications of derivatives of this compound are vast. They include the development of new pharmaceuticals that can interact with DNA or RNA, or mimic biological molecules. This can lead to the creation of novel drugs with potential anti-inflammatory, antiviral, or anticancer properties .
Antioxidant Properties
Research has shown that certain derivatives of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate exhibit antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Anti-inflammatory Activity
Some synthesized derivatives from this compound have demonstrated anti-inflammatory activity. This is particularly important in the treatment of chronic inflammatory diseases such as arthritis, where controlling inflammation is a key aspect of therapy .
Propiedades
IUPAC Name |
ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZOGZYIMDIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1343270-71-2 | |
| Record name | ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)




![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)


